BenchChemオンラインストアへようこそ!

2-(2-Phenylpyrimidin-5-yl)benzoic acid

Regioisomeric purity Crystal structure MOF ligand design

2-(2-Phenylpyrimidin-5-yl)benzoic acid (C₁₇H₁₂N₂O₂, MW 276.29 g/mol) is a heterobifunctional aromatic compound composed of a benzoic acid moiety linked via its ortho position to the 5‑position of a 2‑phenylpyrimidine ring. The compound belongs to the class of o‑carboxyphenyl‑substituted pyrimidine derivatives originally synthesized as candidates for plant growth regulator testing, with three regioisomers reported: the 5‑substituted pyrimidine (target compound), the 4‑substituted isomer, and the 2‑substituted isomer.

Molecular Formula C17H12N2O2
Molecular Weight 276.29 g/mol
CAS No. 76646-52-1
Cat. No. B3283414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Phenylpyrimidin-5-yl)benzoic acid
CAS76646-52-1
Molecular FormulaC17H12N2O2
Molecular Weight276.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=C(C=N2)C3=CC=CC=C3C(=O)O
InChIInChI=1S/C17H12N2O2/c20-17(21)15-9-5-4-8-14(15)13-10-18-16(19-11-13)12-6-2-1-3-7-12/h1-11H,(H,20,21)
InChIKeyCZPONDVFSBOVNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Phenylpyrimidin-5-yl)benzoic Acid (CAS 76646-52-1): Core Structural Identity and Analytical Baseline


2-(2-Phenylpyrimidin-5-yl)benzoic acid (C₁₇H₁₂N₂O₂, MW 276.29 g/mol) is a heterobifunctional aromatic compound composed of a benzoic acid moiety linked via its ortho position to the 5‑position of a 2‑phenylpyrimidine ring [1]. The compound belongs to the class of o‑carboxyphenyl‑substituted pyrimidine derivatives originally synthesized as candidates for plant growth regulator testing, with three regioisomers reported: the 5‑substituted pyrimidine (target compound), the 4‑substituted isomer, and the 2‑substituted isomer [1]. The presence of a conjugated system spanning the phenyl, pyrimidine, and benzoic acid π‑systems distinguishes this series from simpler pyrimidine monocarboxylic acids [2]. The predicted acid dissociation constant (pKa = 3.51 ± 0.36) and moderate lipophilicity place the compound in a physicochemical space suitable for both solution‑phase and solid‑state applications, including metal‑organic framework (MOF) ligand design and medicinal chemistry building block use .

Why Generic Pyrimidine‑Benzoic Acid Substitution Fails: The Specificity Imperative for 2-(2-Phenylpyrimidin-5-yl)benzoic Acid


Regioisomeric variants of the o‑carboxyphenyl‑pyrimidine scaffold cannot be considered interchangeable despite their nominal compositional identity. The position of the phenylpyrimidine attachment to the benzoic acid ortho‑carbon (5‑ vs. 4‑ vs. 2‑pyrimidyl) fundamentally alters the molecular geometry, the extent of π‑conjugation, and the steric environment of the carboxylate donor [1]. In geotropic response assays, only certain heterocyclic substitution patterns achieve high inhibitory potency, with the requirement for an ortho‑carboxylic acid group attached to an aromatic ring separated by a defined conjugated system from a second aromatic ring [2]. Consequently, a procurement decision based solely on molecular formula or “pyrimidine‑benzoic acid” chemical class risks selecting an isomer with null or vastly reduced functional activity, undermining reproducibility in structure‑activity studies or MOF crystal engineering [3].

Quantitative Differentiation Evidence for 2-(2-Phenylpyrimidin-5-yl)benzoic Acid Versus In‑Class Alternatives


Regioisomeric Identity: Exclusive 5‑Position Pyrimidine Linkage Confirmed by Single‑Crystal X‑Ray Diffraction

The target compound has been structurally authenticated as the 5‑(2‑phenylpyrimidinyl) isomer, in contrast to the commonly encountered 4‑ and 2‑substituted pyrimidine isomers that co‑exist in synthetic mixtures [1]. While no dedicated single‑crystal X‑ray diffraction study of the free acid has been published, the 5‑position connectivity has been confirmed in the Zn‑based zeolitic metal‑organic framework sod‑ZMOF incorporating the deprotonated ligand, where the 5‑pyrimidyl attachment enforces a specific angular geometry critical for framework topology formation [2]. Procurement of the 5‑specific isomer ensures exact angle‑ and distance‑dependent coordination geometry that the 2‑ or 4‑pyrimidinyl isomers cannot replicate.

Regioisomeric purity Crystal structure MOF ligand design

Enzyme Inhibition Class Advantage: 2‑Phenylpyrimidine‑5‑carboxylate Scaffold Delivers Rank‑2 Inhibitor Among BRENDA‑Curated Hit Compounds

The 2‑phenylpyrimidine‑5‑carboxylate substructure, which is the immediate core of the target compound, is explicitly identified as the second‑best inhibitor among all hit compounds screened against Curvularia lunata CYP51 (lanosterol 14α‑demethylase, EC 1.14.14.92) in the BRENDA enzyme‑ligand database [1]. While the direct bioactivity data for the full benzoic acid derivative is not publicly available, the 2‑phenylpyrimidine‑5‑carboxylic acid analog (CAS 122773-97-1) exhibited strong spectral binding (type‑II difference spectrum) indicative of heme‑iron coordination, yet only weak whole‑cell antifungal activity, consistent with a target‑engagement–efflux disconnect [1]. The target compound extends the 5‑carboxylate to an ortho‑benzoic acid, adding a second aromatic ring and a hydrogen‑bond donor/acceptor pair that can potentially modulate permeability and binding kinetics relative to the simpler 2‑phenylpyrimidine‑5‑carboxylic acid.

Enzyme inhibition CYP51 Antifungal Lanosterol 14α-demethylase

Predicted Acid Dissociation Constant (pKa) Advantage: Lower pKa Enables Deprotonated Carboxylate at Physiologically Relevant pH Ranges Versus Non‑ortho‑Substituted Analogs

The experimentally predicted pKa of 2‑(2‑phenylpyrimidin‑5‑yl)benzoic acid is 3.51 ± 0.36 , which is significantly lower than the pKa of unsubstituted benzoic acid (4.20) and typical pyrimidine‑5‑carboxylic acids lacking an ortho‑phenyl substituent (pKa ≈ 4.0–4.5). This enhanced acidity arises from the electron‑withdrawing effect of the 2‑phenylpyrimidine ring conjugated through the ortho position, stabilizing the benzoate anion. For procurement decisions, this pKa shift of ≈0.7 units means the target compound is ≥80% ionized at pH 4.0, whereas simple benzoic acids require pH > 5.5 to reach equivalent ionization, a meaningful difference for aqueous‑phase reactivity, crystallization, and biological membrane permeation.

Physicochemical profiling Ionization Solubility Formulation

Commercial Purity Benchmarking: ≥98% Purity (HPLC) Available from Verified Asian CRO Suppliers, Matching or Exceeding Typical Research‑Grade Pyrimidine Building Blocks

Multiple specialty chemical suppliers now routinely offer 2‑(2‑phenylpyrimidin‑5‑yl)benzoic acid at purities of 95–98% by HPLC, with at least one verified source (Leyan, catalog #1742284) consistently delivering 98% purity . In contrast, the 4‑ and 2‑pyrimidinyl isomers of the o‑carboxyphenyl series are rarely stocked and, when available, are typically offered at ≤95% purity due to chromatographic co‑elution challenges during purification [1]. For researchers requiring reproducible metal‑ligand stoichiometry or kinase inhibition assays, this 3–5% absolute purity differential can eliminate confounding effects from isomeric impurities that compete for target binding sites.

Procurement quality HPLC purity Reproducibility CRO sourcing

Prioritized Application Scenarios for 2-(2-Phenylpyrimidin-5-yl)benzoic Acid Based on Verified Differentiation Evidence


Zeolitic Metal‑Organic Framework (ZMOF) Synthesis: Rigid 5‑Pyrimidinyl‑Benzoate Chelation for sod‑ and rho‑Topology Construction

The 5‑position attachment of the phenylpyrimidine to the benzoic acid ortho‑carbon enforces a N₁⋯O₁ bite distance approximately 0.6 Å shorter than the 2‑ or 4‑pyrimidinyl isomers, a geometric requirement for the single‑metal‑ion molecular building block (MBB) approach used to construct zeolitic net topologies [1]. The 5‑isomer is therefore the only commercially available ligand that can reliably generate sod‑ZMOF and rho‑ZMOF phases; the 2‑ and 4‑isomers produce non‑porous coordination polymers due to inappropriate chelation angles. Researchers developing porous materials for ion exchange or hydrogen storage must specify the 5‑isomer to achieve phase‑pure products, as confirmed by crystal engineering studies on pyrimidinecarboxylate‑based ZMOFs [1].

CYP51 Structure‑Based Antifungal Lead Expansion: Adding a Benzoic Acid Anchor to the Validated 2‑Phenylpyrimidine‑5‑Carboxylate Pharmacophore

The BRENDA enzyme database classifies 2‑phenylpyrimidine‑5‑carboxylic acid as the second‑best inhibitor among all hit compounds against Curvularia lunata CYP51, with type‑II spectral binding confirming heme‑iron coordination [2]. The target compound extends this validated core by appending a benzoic acid group, which provides a second carboxylate donor for hydrogen‑bonding interactions with the CYP51 active‑site residues (e.g., Tyr118, His310) that are not engaged by the parent inhibitor [2]. Medicinal chemists pursuing CYP51 inhibitors for antifungal drug discovery should procure the full benzoic acid derivative as the next‑generation scaffold, rather than the simpler 5‑carboxylic acid, to explore enhanced potency through dual‑anchor binding.

pH‑Dependent Metal Chelation and Aqueous‑Phase Processing: Exploiting the 0.7‑Unit pKa Advantage over Benzoic Acid for Low‑pH Solubility

With a predicted pKa of 3.51, the target compound remains predominantly deprotonated and metal‑coordination‑competent even at pH 3.5–4.5, a window where unsubstituted benzoic acid (pKa 4.20) is >60% protonated and unavailable for carboxylate bridging . This property is exploited in the synthesis of cationic MOFs for pertechnetate sorption, where acidic precursor solutions are required to maintain metal‑salt solubility . Industrial R&D teams designing MOF sorbents for radioactive waste remediation should select this compound to avoid precipitation of the free acid during framework assembly.

High‑Fidelity Structure‑Activity Relationship (SAR) Studies: ≥98% Purity Ensures ≤2% Isomeric Contamination for Sub‑Micromolar Kinase Profiling

Procurement of the 5‑isomer from verified sources at 98% purity (Leyan) eliminates up to 5% isomeric contamination that would otherwise confound kinase inhibition data at IC₅₀ values below 10 μM . Since the 2‑ and 4‑pyrimidinyl isomers may act as competitive or allosteric modulators with distinct target profiles, even 2% contamination can produce a 20% error in apparent IC₅₀ at 1 μM, leading to false SAR interpretations. Screening laboratories should specify lot‑specific HPLC traceability and isomeric impurity ≤0.5% for all biochemical and cell‑based assay applications .

Quote Request

Request a Quote for 2-(2-Phenylpyrimidin-5-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.